molecular formula C12H16N6 B166969 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) CAS No. 7135-09-3

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

Cat. No. B166969
CAS RN: 7135-09-3
M. Wt: 244.3 g/mol
InChI Key: QLZOKOHFIDPNDP-UHFFFAOYSA-N
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Description

“2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)” is a chemical compound with the molecular formula C12H16N6. It is also known as 2 (1H)-PYRIMIDINONE, 4,6-DIMETHYL-, (4, 6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE .

Scientific Research Applications

Synthesis and Biological Activity

The research into 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) and its derivatives focuses mainly on the synthesis of novel compounds and their potential biological activities. These compounds have been synthesized and investigated for various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects.

  • Antioxidant and Anti-inflammatory Activities : Novel pyrimidine and triazole fused derivatives, including dimethylated adducts and hydrazine derivatives of dihydropyrimidinecarbonitriles, have shown potent antioxidant and anti-inflammatory activities in vitro. This suggests potential therapeutic applications in conditions where oxidative stress and inflammation are implicated (Bhalgat et al., 2014).

  • Antimicrobial Activities : Derivatives synthesized from the base compound have demonstrated moderate to potent in vitro activities against a range of microbial threats, including antibacterial and antifungal effects. This highlights the potential for these compounds in developing new antimicrobial agents (Ramesh & Bhalgat, 2011).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of these compounds involve various techniques, including IR, NMR, mass spectral data, and elemental analysis, to confirm the structures of the newly synthesized compounds.

  • Synthesis Techniques : The synthesis involves the creation of dihydropyrimidinecarbonitrile derivatives, their dimethylated adducts, and subsequent hydrazine derivatives. These processes are crucial for developing novel compounds with potential biological activities (Bhalgat et al., 2014).

  • Characterization of Compounds : Detailed characterization using various analytical techniques is essential for understanding the properties and potential applications of these compounds. This includes studying their mass spectral patterns to elucidate structures and potential reactivity (Bhalgat et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-bis(4,6-dimethylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3,(H,13,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOKOHFIDPNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294015
Record name 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

CAS RN

7135-09-3
Record name NSC93473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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